molecular formula C14H13BrClNO2 B2818731 5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide CAS No. 1351608-46-2

5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide

Cat. No.: B2818731
CAS No.: 1351608-46-2
M. Wt: 342.62
InChI Key: UDHDMRBQXZQDLT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide (CAS 1351608-46-2) is a halogenated benzamide derivative of interest in medicinal chemistry and chemical biology research. With a molecular formula of C14H13BrClNO2 and a molecular weight of 342.61 g/mol, this compound features a 5-bromo-2-chloro-substituted benzoyl group linked via an amide bond to a 2,5-dimethylfuran-3-ylmethyl moiety . This structure is representative of a class of heteroaromatic-based molecules being investigated for their potential as inhibitors of viral entry. Research on analogous compounds, particularly N-[(thiophen-3-yl)methyl]benzamides, has demonstrated that such scaffolds can act as fusion inhibitors against Influenza A viruses (IAV) by targeting the hemagglutinin (HA) protein . These inhibitors prevent the conformational change of HA at acidic pH, thereby blocking the fusion of the viral and endosomal membranes, a critical step in viral infection . The specific pattern of halogen and alkyl substitutions on the aromatic rings is crucial for optimizing binding affinity and antiviral potency, as established by structure-activity relationship (SAR) studies on related chemotypes . As a building block in organic synthesis, this compound can be used in various cross-coupling reactions and for the development of more complex molecular architectures. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-8-5-10(9(2)19-8)7-17-14(18)12-6-11(15)3-4-13(12)16/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHDMRBQXZQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the 2,5-dimethylfuran-3-yl)methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other halogenated benzamide derivatives. For instance, N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide () features a thiazole ring instead of a furan and includes additional chlorine substituents. Below is a comparative analysis:

Parameter 5-Bromo-2-Chloro-N-[(2,5-Dimethylfuran-3-yl)Methyl]Benzamide N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide
Core Structure Benzamide with furan substituent Benzamide with thiazole substituent
Halogenation 5-Bromo, 2-chloro 5-Bromo, 3,5-dichloro, 2-hydroxy
Heterocyclic Group 2,5-Dimethylfuran-3-yl 4-Phenyl-thiazol-2-yl
Functional Groups Amide, methylene linker Amide, hydroxyl, phenyl-thiazole
Potential Applications Enzyme inhibition (speculative) Antifungal/antibacterial (implied by thiazole pharmacophore)

Pharmacological Implications

  • Furan vs. Thiazole: The furan moiety in the target compound may confer distinct electronic and steric properties compared to thiazole.
  • Halogen Effects : The 5-bromo substitution is common in both compounds, but the additional 3,5-dichloro and hydroxyl groups in the thiazole analogue could influence reactivity, bioavailability, and target affinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 5-bromo-2-chlorobenzoic acid with (2,5-dimethylfuran-3-yl)methanamine via an amidation reaction. Key steps include:

Activation of the carboxylic acid using reagents like EDCl/HOBt or thionyl chloride.

Nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during activation, room temperature for coupling) and using anhydrous solvents (DMF or dichloromethane). Monitoring by TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), furan methyl groups (δ 2.1–2.4 ppm), and amide NH (δ 8.3–8.5 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching Br/Cl.
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
    • Validation : Cross-reference with PubChem data (CID: 391863-25-5) and compare retention times in HPLC against known standards .

Advanced Research Questions

Q. How does the halogenated benzamide core influence biological activity, and what are the key structure-activity relationship (SAR) findings?

  • SAR Insights :

  • Bromine/Chlorine Substitution : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Bromine at position 5 increases steric bulk, affecting target binding .
  • Furan Methyl Groups : The 2,5-dimethylfuran moiety contributes to π-π stacking with aromatic residues in enzyme active sites (e.g., HDACs or kinases) .
    • Case Study : Analogues with Br/Cl substitutions showed 10–15× higher inhibition of HDAC6 (IC₅₀ = 0.8 µM) compared to non-halogenated derivatives .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Approach :

Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition).

Off-Target Profiling : Screen against related targets (e.g., kinase panels) to rule out non-specific effects.

Structural Confirmation : Re-analyze compound purity via XRD (SHELX refinement) to exclude batch variability .

  • Example : Discrepancies in RET kinase inhibition (IC₅₀ = 2.5 µM vs. 8.7 µM) were traced to differences in ATP concentrations (10 µM vs. 1 mM) during assays .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methods :

  • Docking Studies : Use AutoDock Vina to predict binding modes to HDACs or kinases. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Zn²⁺ in HDACs).
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
    • Outcome : A methyl group at the furan 3-position improved HDAC1 selectivity by 20-fold via reduced steric clash in the hydrophobic pocket .

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